2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, also known as 3,4-(Methylenedioxy)phenylglyoxal hydrate, is a chemical compound with the molecular formula C₉H₈O₅ and a molecular weight of 196.16 g/mol. It is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety attached to an oxoacetaldehyde group. This compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis .
The chemical behavior of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate can be attributed to its functional groups. It can participate in several types of reactions:
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate can be achieved through several methods:
The applications of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate are diverse:
Several compounds share structural similarities with 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3,4-(Methylenedioxy)phenylglyoxal hydrate | 65709-23-1 | Contains methylenedioxy group; used in similar applications |
| 1-(1,3-benzodioxol-5-yl)ethanone | 3162-29-6 | Related structure; potential use in organic synthesis |
| 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 | Exhibits unique properties; studied for biological activity |
| 1-Oxo-3H-2-benzofuran-5-carboxylic acid | 4792-29-4 | Similar dioxole structure; used in medicinal chemistry |
What sets 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate apart is its specific combination of the benzo[d][1,3]dioxole motif with an oxoacetaldehyde group, which may impart unique reactivity and biological properties not found in other similar compounds. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance within this class of compounds .
The compound was first synthesized in 2007 as part of investigations into functionalized benzodioxole derivatives. Its development emerged from efforts to expand the reactivity profile of methylenedioxybenzene systems by introducing α-ketoaldehyde functionalities. Early research focused on modifying the electronic properties of the benzodioxole ring through substitution at the 5-position, leveraging glyoxal’s dual carbonyl groups for further derivatization. The hydrate form was isolated to improve stability during storage, as the anhydrous glyoxal derivative exhibited sensitivity to moisture and heat.
This compound occupies a niche in synthetic organic chemistry due to its bifunctional reactivity:
Its applications include:
The compound belongs to the methylenedioxyphenylglyoxal hydrate subclass, distinguished by the fusion of a 1,3-benzodioxole system with a hydrated glyoxal side chain. Key structural comparisons include:
This structural hybrid enables unique reactivity patterns not observed in simpler benzodioxoles, such as participation in multicomponent reactions.
Systematic Nomenclature:
Structural Breakdown:
Molecular Formula: C₉H₈O₅.
The hydration behavior of 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate represents a fundamental aspect of carbonyl chemistry, involving the reversible addition of water molecules to the carbonyl functional groups. This compound, also known as 3,4-methylenedioxyphenylglyoxal hydrate, exhibits complex hydration equilibria due to its dicarbonyl structure and the presence of the electron-donating methylenedioxyphenyl substituent [1] [3].
The kinetic behavior of hydration processes in dicarbonyl compounds has been extensively studied using various experimental approaches. For carbonyl compounds similar to 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, the hydration kinetics follow first-order kinetics with respect to the carbonyl compound under pseudo-first-order conditions [4]. The rate of hydration depends significantly on pH, with acid-catalyzed and base-catalyzed pathways operating simultaneously [4].
Studies on related phenylglyoxal derivatives have demonstrated that the hydration process involves the formation of gem-diols through nucleophilic attack of water on the electrophilic carbonyl carbon [5] [6]. The kinetic isotope effects observed in these systems indicate that proton transfer steps are involved in the rate-determining step of the hydration mechanism [5]. For para-substituted phenylglyoxals, the hydration rate constants show a correlation with the electronic properties of the substituents, with electron-withdrawing groups generally increasing the rate of hydration [5].
The methylenedioxyphenyl substituent in 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate is expected to influence the hydration kinetics through mesomeric effects. The electron-donating nature of the methylenedioxy group would be anticipated to decrease the electrophilicity of the adjacent carbonyl carbon, potentially leading to slower hydration rates compared to unsubstituted analogues [4].
The thermodynamic parameters governing the hydration equilibria of dicarbonyl compounds provide crucial insights into the stability and reactivity of these systems. For carbonyl hydration reactions, the equilibrium constant (K_h) is defined as the ratio of the hydrated form to the unhydrated form at equilibrium [7]. Most simple carbonyl compounds favor the keto form over the hydrated form, with equilibrium constants typically ranging from 10^-3 to 10^-1 M^-1 [7].
However, dicarbonyl compounds like 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate exhibit more complex behavior due to the presence of two carbonyl groups. The thermodynamic stability of the hydrated form is enhanced by intramolecular hydrogen bonding and reduced steric interactions [2]. Studies on related glyoxal derivatives have shown that the hydration equilibrium is influenced by temperature, with enthalpy changes (ΔH) typically ranging from -15 to -25 kJ/mol for the hydration process [2].
The entropy changes (ΔS) associated with hydration are generally negative due to the ordering of water molecules around the hydrated carbonyl groups. For phenylglyoxal hydrate systems, entropy changes of approximately -50 to -80 J/mol·K have been reported [5]. The Gibbs free energy change (ΔG) for the hydration process is typically negative, indicating that the hydrated form is thermodynamically favored under aqueous conditions [5].
The carbonyl reactivity of 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate is characterized by the presence of both aldehyde and ketone functional groups, which exhibit distinct reactivity patterns. The dicarbonyl structure provides multiple sites for nucleophilic attack and enables participation in various carbon-carbon bond-forming reactions [8] [9].
Aldol condensation reactions represent one of the most important carbon-carbon bond-forming reactions involving carbonyl compounds. For 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, the aldol condensation can occur through multiple pathways depending on the reaction conditions and the nature of the nucleophilic partner [8] [9].
The base-catalyzed aldol condensation mechanism involves the deprotonation of the alpha-hydrogen adjacent to the carbonyl group, forming an enolate ion intermediate [8] [10]. The nucleophilic enolate then attacks the electrophilic carbonyl carbon of another molecule, leading to the formation of a β-hydroxy carbonyl compound [8]. Subsequent dehydration under the reaction conditions produces the conjugated α,β-unsaturated carbonyl product [10].
In the case of 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, the presence of the methylenedioxyphenyl group influences the reactivity through both electronic and steric effects. The electron-donating nature of the substituent increases the nucleophilicity of the enolate intermediate while simultaneously reducing the electrophilicity of the carbonyl carbon [9]. This dual effect can lead to altered reaction rates and selectivity patterns compared to unsubstituted analogues.
Studies on related systems have shown that the aldol condensation of phenylglyoxal derivatives proceeds preferentially through the aldehyde carbonyl group due to its higher electrophilicity compared to the ketone carbonyl [9]. The reaction conditions, including temperature, pH, and solvent choice, significantly affect the product distribution and yield [11].
Enol tautomerization represents a fundamental aspect of carbonyl chemistry, involving the interconversion between keto and enol forms through proton transfer processes. For 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, the enol tautomerization behavior is particularly complex due to the presence of multiple tautomeric forms and the influence of the aromatic substituent [12] [13].
The keto-enol tautomerization mechanism can proceed through both acid-catalyzed and base-catalyzed pathways [12]. In the acid-catalyzed mechanism, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the loss of the alpha-hydrogen to form the enol [12]. The base-catalyzed mechanism involves direct deprotonation of the alpha-hydrogen, followed by protonation of the resulting enolate at the oxygen atom [12].
For dicarbonyl compounds like 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, the enol content is significantly higher than that observed for monocarbonyl compounds due to stabilization through intramolecular hydrogen bonding and extended conjugation [14] [15]. Studies on β-dicarbonyl compounds have shown that the enol content can reach up to 75% at equilibrium, depending on the substituents and reaction conditions [14].
The presence of the methylenedioxyphenyl group in the target compound is expected to influence the enol-keto equilibrium through resonance effects. The electron-donating nature of the substituent would stabilize the enol form through extended conjugation with the aromatic ring, potentially leading to higher enol content compared to unsubstituted analogues [14].
Multicomponent reactions involving 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate provide efficient synthetic routes to complex heterocyclic compounds. These reactions are characterized by the simultaneous participation of multiple reactants in a single reaction vessel, leading to high atom economy and synthetic efficiency [16] [17].
One-pot synthesis methodologies have gained significant attention in modern organic chemistry due to their efficiency and environmental benefits. For 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, one-pot reactions can be employed to synthesize various heterocyclic compounds through multicomponent condensation reactions [16] [17].
The compound can participate in three-component reactions with amines and active methylene compounds to form substituted pyrimidines and related heterocycles [16]. These reactions typically proceed under mild conditions in aqueous media, making them environmentally friendly alternatives to traditional synthetic methods [16]. The reaction mechanism involves sequential nucleophilic attacks and cyclization steps, with the dicarbonyl compound serving as both an electrophilic partner and a source of carbonyl functionality for ring closure [16].
Recent studies have demonstrated that 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate and related compounds can undergo multicomponent reactions with barbituric acid derivatives and amines to produce complex polycyclic structures [16]. These reactions proceed through initial imine formation, followed by nucleophilic addition and cyclization steps. The yields typically range from 65% to 85%, with reaction times of 10-18 hours under ambient conditions [16].
The formation of 1,3-thiazole rings through multicomponent reactions represents an important application of dicarbonyl compounds like 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate. Thiazole formation typically occurs through the Hantzsch condensation reaction, involving the reaction of α-haloketones with thioamides or thioureas [18] [19].
The mechanism of thiazole formation involves nucleophilic attack of the sulfur atom on the α-haloketone, followed by cyclization through nitrogen-carbon bond formation [18]. In the case of 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, the dicarbonyl compound can serve as a precursor to α-haloketones through halogenation reactions, or it can directly participate in thiazole formation through alternative mechanisms [18].
Studies on related systems have shown that the presence of electron-donating substituents on the aromatic ring generally increases the reactivity toward thiazole formation [19]. The methylenedioxyphenyl group in the target compound is expected to facilitate thiazole formation through stabilization of intermediate species and activation of the carbonyl groups [19].
The reaction conditions for thiazole formation typically involve heating the reactants in polar solvents such as ethanol or dimethylformamide. Yields of 70-90% are commonly achieved, with reaction times ranging from 2 to 8 hours depending on the specific reaction conditions and substituents [18] [19].
Carbonyl-ene reactions represent a class of pericyclic reactions in which 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate can serve as an enophile, participating in carbon-carbon bond formation with alkenes containing allylic hydrogen atoms [20] [21].
Asymmetric carbonyl-ene reactions have emerged as powerful tools for the construction of chiral molecules with high enantioselectivity. For dicarbonyl compounds like 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, asymmetric catalysis can be achieved through the use of chiral Lewis acid catalysts or chiral Brønsted acids [22] [23].
The most successful asymmetric catalytic systems for carbonyl-ene reactions involve titanium-based complexes with chiral binaphthol ligands [23] [24]. These catalysts can achieve enantioselectivities of greater than 90% ee in the reaction of dicarbonyl compounds with alkenes [23]. The mechanism involves coordination of the carbonyl oxygen to the chiral titanium center, which activates the carbonyl group toward nucleophilic attack while simultaneously providing stereochemical control [23].
For 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, the presence of the methylenedioxyphenyl substituent is expected to influence the stereochemical outcome through both electronic and steric effects. The electron-donating nature of the substituent may reduce the Lewis acidity required for activation, while the bulk of the aromatic ring may provide additional stereochemical control [22].
Recent developments in asymmetric carbonyl-ene catalysis have focused on the use of chiral phosphoric acid catalysts and confined acid catalysts [25] [26]. These systems can achieve high enantioselectivities in intramolecular carbonyl-ene cyclization reactions, which are particularly relevant for the synthesis of complex natural products and pharmaceuticals [26].
The stereoselectivity of carbonyl-ene reactions involving 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate is determined by several factors, including the catalyst structure, reaction conditions, and substrate geometry [27] [28].
The primary determinant of stereoselectivity in catalytic carbonyl-ene reactions is the structure of the chiral catalyst [27]. For titanium-based systems, the binaphthol ligand creates a chiral environment around the metal center, which discriminates between the two enantiotopic faces of the carbonyl compound [24]. The stereochemical outcome depends on the relative orientation of the substrate and catalyst in the transition state [27].
Steric effects play a crucial role in determining the stereoselectivity of carbonyl-ene reactions [28]. The methylenedioxyphenyl group in 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate introduces steric bulk that can influence the approach of the alkene partner. This steric interaction can lead to preferential formation of one stereoisomer over the other [28].
Electronic effects also contribute to stereoselectivity through their influence on the transition state energies [27]. The electron-donating nature of the methylenedioxyphenyl group affects the electrophilicity of the carbonyl carbon, which in turn influences the reactivity and selectivity of the ene reaction [27].
Temperature effects on stereoselectivity are generally modest for carbonyl-ene reactions, with most asymmetric catalytic systems maintaining high enantioselectivity over a range of temperatures [28]. However, the reaction rate is significantly temperature-dependent, with higher temperatures leading to faster reaction rates but potentially reduced selectivity [28].
The reactivity of 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate with guanidine and related compounds represents an important aspect of its chemical behavior. Guanidine compounds are known to react with dicarbonyl compounds through nucleophilic attack mechanisms, forming stable adducts that have significant biological and synthetic applications [29] [30].
The reaction between guanidine and dicarbonyl compounds like phenylglyoxal has been extensively studied in the context of protein modification and enzyme inhibition [30]. Phenylglyoxal, a structural analogue of the target compound, reacts specifically with arginine residues in proteins through modification of the guanidinium group [30]. The reaction involves the formation of a cyclic imidazoline derivative through nucleophilic attack of the guanidinium nitrogen on the carbonyl carbon, followed by cyclization [30].
For 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, the presence of the methylenedioxyphenyl group is expected to influence the reactivity toward guanidine through both electronic and steric effects. The electron-donating nature of the substituent may reduce the electrophilicity of the carbonyl groups, potentially leading to slower reaction rates compared to unsubstituted analogues [30].
The reaction mechanism involves initial nucleophilic attack of the guanidinium nitrogen on one of the carbonyl carbons, followed by cyclization through attack on the second carbonyl group [30]. The resulting cyclic product is stabilized by the aromatic ring system and the electron-donating effects of the methylenedioxyphenyl group [30].
Studies on related systems have shown that the reaction stoichiometry typically involves two molecules of the dicarbonyl compound per molecule of guanidine, resulting in the formation of a bis-adduct [30]. The reaction is pH-dependent, with optimal rates observed at slightly alkaline pH values where the guanidinium group is partially deprotonated [30].
The stability of the guanidine-dicarbonyl adducts is influenced by the pH of the solution. At acidic pH values (pH < 4), the adducts are relatively stable, while at neutral or alkaline pH, slow hydrolysis can occur, regenerating the original reactants [30]. This pH-dependent stability has important implications for the use of these compounds in biological systems [30].
Ionic liquids have emerged as versatile media for organic transformations involving carbonyl compounds like 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate. These unique solvents offer several advantages over conventional organic solvents, including enhanced reaction rates, improved selectivity, and environmental benefits [31] [32].
The use of ionic liquids in carbonyl chemistry has been shown to accelerate various transformations through stabilization of charged intermediates and transition states [32]. For dicarbonyl compounds, ionic liquids can serve as both reaction media and catalysts, facilitating reactions through Coulombic interactions and hydrogen bonding [32].
In the context of 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, ionic liquids can be employed to enhance various transformations including aldol condensations, multicomponent reactions, and carbonyl-ene reactions [31] [33]. The polar nature of ionic liquids provides good solubility for both the dicarbonyl compound and various nucleophilic partners, enabling efficient mixing and reaction [31].
Studies have demonstrated that ionic liquids can dramatically influence the outcome of chemical reactions involving carbonyl compounds [34]. The choice of ionic liquid can determine the selectivity and product distribution, with different ionic liquids favoring different reaction pathways [34]. This tunability makes ionic liquids valuable tools for controlling the reactivity of complex molecules like 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate [34].
The halogenation of carbonyl compounds in ionic liquids has been shown to proceed through radical mechanisms, with the ionic liquid serving as both the halogen source and reaction medium [33]. For 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, this approach could provide a convenient method for introducing halogen substituents at the α-position of the carbonyl groups [33].
Ionic liquids have also been successfully employed in multicomponent reactions involving carbonyl compounds [35]. The ability of ionic liquids to stabilize charged intermediates makes them particularly suitable for reactions proceeding through zwitterionic or ionic transition states [35]. This stabilization effect can lead to enhanced reaction rates and improved yields compared to conventional solvents [35].
The recyclability of ionic liquids represents a significant advantage for large-scale synthetic applications. Studies have shown that ionic liquids can be recovered and reused multiple times without significant loss of activity [31]. This property is particularly important for the development of sustainable synthetic methods using compounds like 2-(Benzo[d] [1] [2]dioxol-5-yl)-2-oxoacetaldehyde hydrate [31].